5-Phenyltridecane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenyltridecane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyltridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring is substituted with various functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
5-Phenyltridecane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity. Its properties are studied to understand the effects of alkyl chain length on aromatic systems.
Biology: Research has explored its potential as a bioactive compound, investigating its interactions with biological membranes and its effects on cellular processes.
Medicine: While not widely used in medicine, its derivatives are studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyltridecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and function. Its aromatic ring allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
- 1-Phenyltridecane
- 2-Phenyltridecane
- 3-Phenyltridecane
- 4-Phenyltridecane
Comparison: 5-Phenyltridecane is unique among its isomers due to the position of the phenyl group on the fifth carbon of the tridecane chain. This positioning affects its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to its isomers, this compound may exhibit different behavior in substitution reactions and interactions with other molecules.
Properties
IUPAC Name |
tridecan-5-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h10,12-13,16-18H,3-9,11,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTIRLOLMGVVEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCC)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875204 | |
Record name | BENZENE, (1-BUTYLNONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-50-3 | |
Record name | Benzene, (1-butylnonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENE, (1-BUTYLNONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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